3-Iodo-2,6-dimethylaniline

Descripción general

Descripción

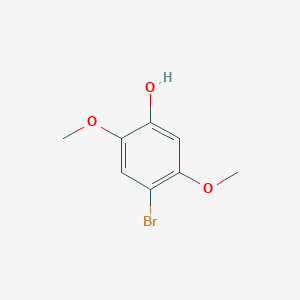

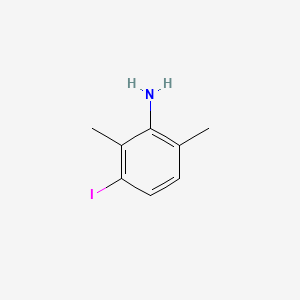

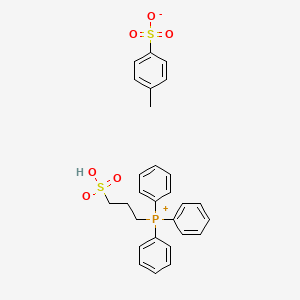

3-Iodo-2,6-dimethylaniline is a chemical compound with the CAS Number: 784107-79-5 . It has a molecular weight of 247.08 and its IUPAC name is 3-iodo-2,6-dimethylaniline . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 2,6-dimethyl-4-iodoaniline and 2,6-diisopropyl-4-iodoanilne, which are similar compounds to 3-Iodo-2,6-dimethylaniline, has been described in a study . These compounds were obtained using an aromatic iodination reaction with molecular iodine . The desired products were isolated in nearly quantitative yields after a simple extraction .Molecular Structure Analysis

The molecular structure of 3-Iodo-2,6-dimethylaniline is represented by the linear formula C8H10IN . The InChI code for this compound is 1S/C8H10IN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 .Physical And Chemical Properties Analysis

3-Iodo-2,6-dimethylaniline is a solid substance . It has a molecular weight of 247.08 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

- Lidocaine Synthesis : 3-Iodo-2,6-dimethylaniline serves as a key starting material for the synthesis of local anesthetics, including lidocaine (Xylocaine®), bupivacaine, and mepivacaine . These anesthetics are widely used in medical procedures.

- Benzothiazole Synthesis : Researchers employ 3-Iodo-2,6-dimethylaniline in the synthesis of benzothiazoles through copper-catalyzed one-pot three-component reactions, using sodium hydrosulfide as a sulfur surrogate . Benzothiazoles have diverse applications, including as dyes, fungicides, and pharmaceutical intermediates.

- Ligand Synthesis : The compound serves as a building block for ligands used in catalysis. Ligands play a crucial role in enhancing the efficiency of chemical reactions by coordinating with metal catalysts .

- Chromatographic Analysis : Researchers have developed and validated reverse-phase ultra-performance liquid chromatography (RP-UPLC) methods for analyzing 2,6-dimethylaniline and its isomers. Such methods aid in quality control and drug analysis .

Medicinal Chemistry

Materials Science

Catalysis and Ligand Design

Analytical Chemistry

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Iodo-2,6-dimethylaniline is a synthetic compound that is primarily used as a building block in chemical synthesis It’s known that 2,6-dimethylaniline, a related compound, has been classified as a carcinogen , indicating that it may interact with DNA or other cellular components.

Mode of Action

It is synthesized through an aromatic iodination reaction with molecular iodine . This suggests that the iodine atom in the compound could potentially be involved in its interactions with its targets.

Biochemical Pathways

Given its use as a building block in chemical synthesis , it’s likely that its primary role is in the formation of more complex molecules in various synthetic pathways.

Pharmacokinetics

A related compound, 2,6-dimethylaniline, is known to be absorbed through the skin and respiratory system, and it can cause irritation and toxicity .

Result of Action

As a building block in chemical synthesis , its primary role is likely in the formation of more complex molecules. The effects of these molecules would depend on their specific structures and properties.

Action Environment

The action of 3-Iodo-2,6-dimethylaniline can be influenced by various environmental factors. For instance, its stability may be affected by exposure to light, heat, and air . Moreover, its efficacy in chemical reactions can be influenced by the presence of other reagents, the pH of the solution, and the temperature of the reaction .

Propiedades

IUPAC Name |

3-iodo-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINMAWPQCYWTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466267 | |

| Record name | 3-Iodo-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

784107-79-5 | |

| Record name | 3-Iodo-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B1599773.png)

![7-Iodopyrazolo[1,5-a]pyridine](/img/structure/B1599775.png)